molecular formula C18H13NO5 B2571741 methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate CAS No. 890646-66-9

methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate

Cat. No.: B2571741
CAS No.: 890646-66-9
M. Wt: 323.304
InChI Key: VEVVNGRMMRJQGO-UHFFFAOYSA-N
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Description

Methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate is a complex organic compound that belongs to the class of isochromene derivatives This compound is characterized by its unique structure, which includes an isochromene ring fused with a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-methyl-1-oxo-1H-isochromene-3-carboxylic acid . This intermediate is then reacted with appropriate amines and benzoic acid derivatives under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The benzoate moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of substituted benzoate derivatives.

Scientific Research Applications

Methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate is unique due to its specific structural features and the combination of functional groups

Properties

IUPAC Name

methyl 4-[(1-oxoisochromene-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c1-23-17(21)11-6-8-13(9-7-11)19-16(20)15-10-12-4-2-3-5-14(12)18(22)24-15/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVVNGRMMRJQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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